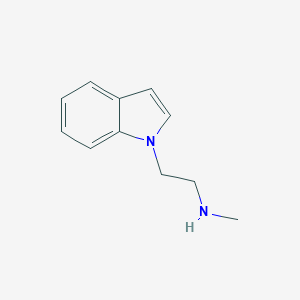

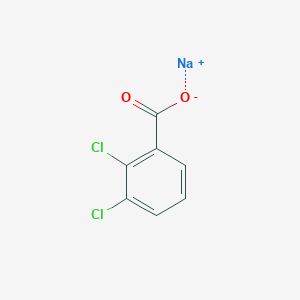

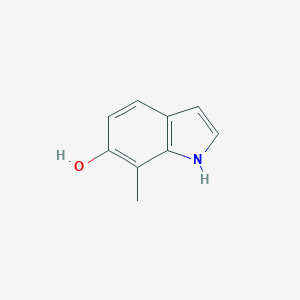

![molecular formula C7H7N3 B169660 6-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-60-1](/img/structure/B169660.png)

6-Methyl-1H-pyrazolo[4,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

Pyrazolo[4,3-c]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[4,3-c]pyridines and 2H-pyrazolo[4,3-c]pyridines .Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[4,3-c]pyridine derivatives have been covered and summarized in comprehensive data reported from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The empirical formula of 6-Methyl-1H-pyrazolo[4,3-c]pyridine is C6H5N3, and its molecular weight is 119.12 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds similar to “6-Methyl-1H-pyrazolo[4,3-c]pyridine” have been synthesized and evaluated for their antibacterial activities. Some derivatives have shown promising results as good antibacterial agents .

Catalytic Activity in Synthesis

Derivatives of pyrazolo[4,3-c]pyridine have been used as catalysts in synthetic chemistry. For example, they have been involved in the synthesis of complex compounds like ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Fluorescence Properties

The fluorescence properties of pyrazolo[4,3-c]pyridine derivatives have been studied. These compounds exhibit strong fluorescence which can be readily observed under UV light or in DMSO solution .

Synthetic Strategies

A variety of synthetic strategies and approaches to create 1H-pyrazolo[3,4-b]pyridine derivatives have been documented. These methods are systematized according to how the pyrazolopyridine system is assembled .

Biomedical Applications

More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described with various biomedical applications. These compounds are included in numerous references and patents .

Synthesis and Functionalization

Pyrazolo[3,4-b]pyridines can be synthesized from functionalized pyridines or substituted pyrazoles. The synthesis process allows for the introduction of functional groups during or after ring construction .

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 6-Methyl-1H-pyrazolo[4,3-c]pyridine was not found, general safety measures for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

6-methyl-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIVYHJIRSHQDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrazolo[4,3-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)